![molecular formula C12H9F4NO3 B2910398 2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid CAS No. 1024222-29-4](/img/structure/B2910398.png)
2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5F4N . It has a molecular weight of 179.118 g/mol . This compound appears as a clear yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluoro-5-(trifluoromethyl)aniline . The InChI Key is DRKWGMXFFCPZLW-UHFFFAOYSA-N . The SMILES representation is NC1=CC(=C(C=C1F)C(F)(F)F) .Physical And Chemical Properties Analysis
This compound has a density of 1.378, a boiling point of 210°C, and a refractive index of 1.461 . It also has a flash point of 70°C (158°F) .Aplicaciones Científicas De Investigación
2-FTCA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. It has also been used in the synthesis of other compounds, such as polymers, surfactants, and catalysts. Additionally, it has been used in the synthesis of peptides, which are important molecules in the study of protein folding.
Mecanismo De Acción
The mechanism of action of 2-FTCA is not fully understood. It is believed that the compound acts as a catalyst in the formation of covalent bonds between molecules, which can lead to the formation of new molecules. Furthermore, it is believed that the compound can act as an electron-donor in some reactions, which can lead to the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-FTCA are not fully understood. However, it is believed that the compound can act as an inhibitor of enzymes, which can lead to the inhibition of a variety of metabolic pathways. Additionally, it is believed that the compound can act as a chelating agent, which can lead to the sequestration of metals and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-FTCA has several advantages when used in laboratory experiments. It is relatively inexpensive, and is readily available in most chemical supply stores. Furthermore, it is relatively stable, and can withstand a variety of temperatures and pH levels. Additionally, it is relatively non-toxic, and poses minimal risk to human health.
However, there are also some limitations to using 2-FTCA in laboratory experiments. It is not as reactive as some other compounds, and can require higher temperatures and longer reaction times in order to achieve the desired results. Additionally, it can be difficult to obtain pure samples of the compound, as it is often contaminated with other compounds.
Direcciones Futuras
There are a number of potential future directions for the use of 2-FTCA. For example, it could be used in the synthesis of new compounds, such as polymers and surfactants. Additionally, it could be used in the synthesis of peptides, which could be used to study protein folding. Furthermore, it could be used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. Finally, it could be used in the development of new catalysts, which could be used in a variety of chemical reactions.
Métodos De Síntesis
2-FTCA is typically synthesized through a two-step process. The first step involves the reaction of an aniline derivative with a cyclopropanecarboxylic acid group. This reaction is typically carried out in a reaction vessel containing an organic solvent, such as dichloromethane. The reaction is then heated to a temperature of around 80°C, and the reaction is allowed to proceed for a period of time. The second step of the synthesis involves the reaction of a fluoroalkyl halide with the aniline derivative. This reaction is typically carried out in a reaction vessel containing an organic solvent, such as dichloromethane. The reaction is then heated to a temperature of around 80°C, and the reaction is allowed to proceed for a period of time.
Safety and Hazards
Propiedades
IUPAC Name |
2-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO3/c13-8-2-1-5(12(14,15)16)3-9(8)17-10(18)6-4-7(6)11(19)20/h1-3,6-7H,4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQMZKYMRFITJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2910315.png)

![[2-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2910317.png)
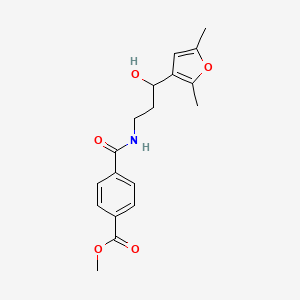
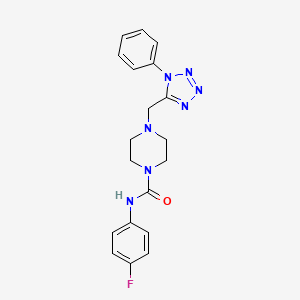

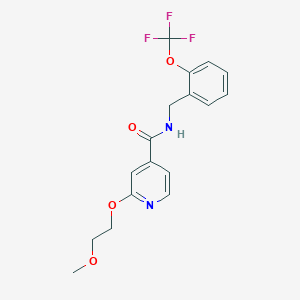
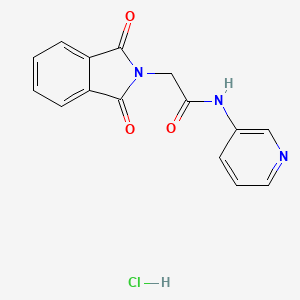



![2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B2910335.png)
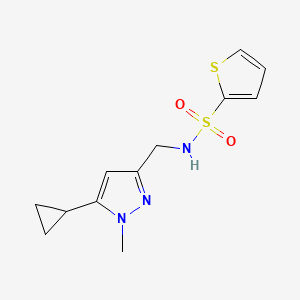
![N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2910338.png)